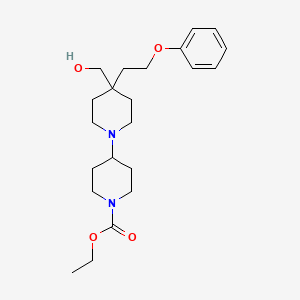
ethyl 4-(hydroxymethyl)-4-(2-phenoxyethyl)-1,4'-bipiperidine-1'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(hydroxymethyl)-4-(2-phenoxyethyl)-1,4'-bipiperidine-1'-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is known for its unique structure and is currently being studied for its potential use in the treatment of various diseases.
Applications De Recherche Scientifique
Ethyl 4-(hydroxymethyl)-4-(2-phenoxyethyl)-1,4'-bipiperidine-1'-carboxylate has been studied extensively for its potential applications in the field of medicinal chemistry. The compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential use as an analgesic and anesthetic agent.
Mécanisme D'action
The mechanism of action of ethyl 4-(hydroxymethyl)-4-(2-phenoxyethyl)-1,4'-bipiperidine-1'-carboxylate is not fully understood. However, it is believed that the compound acts by binding to specific receptors in the body, which results in the modulation of various physiological processes. The compound has been shown to have a high affinity for certain receptors such as the mu-opioid receptor and the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to have analgesic and anesthetic properties, which makes it a potential candidate for the treatment of pain. The compound has also been shown to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 4-(hydroxymethyl)-4-(2-phenoxyethyl)-1,4'-bipiperidine-1'-carboxylate in lab experiments include its unique structure, which makes it a potential candidate for the development of new drugs. The compound has also been shown to have a high affinity for certain receptors, which makes it a potential candidate for the development of targeted therapies. The limitations of using the compound in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis.
Orientations Futures
There are several future directions for research on ethyl 4-(hydroxymethyl)-4-(2-phenoxyethyl)-1,4'-bipiperidine-1'-carboxylate. One potential direction is to study the compound's potential use in the treatment of cancer. The compound has been shown to have anticancer properties, and further research could lead to the development of new cancer therapies. Another potential direction is to study the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The compound has been shown to have neuroprotective effects, which makes it a potential candidate for the development of new treatments. Finally, further research could focus on the development of new synthetic methods for the compound, which could lead to a reduction in cost and an increase in availability.
Méthodes De Synthèse
The synthesis of ethyl 4-(hydroxymethyl)-4-(2-phenoxyethyl)-1,4'-bipiperidine-1'-carboxylate involves the reaction between 4-(2-phenoxyethyl)-1,4'-bipiperidine-1'-carboxylic acid and ethyl chloroformate in the presence of a base such as triethylamine. The reaction results in the formation of the desired product, which can be purified using various techniques such as column chromatography or recrystallization.
Propriétés
IUPAC Name |
ethyl 4-[4-(hydroxymethyl)-4-(2-phenoxyethyl)piperidin-1-yl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O4/c1-2-27-21(26)24-13-8-19(9-14-24)23-15-10-22(18-25,11-16-23)12-17-28-20-6-4-3-5-7-20/h3-7,19,25H,2,8-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVYQCLUZUANLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCC(CC2)(CCOC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5013197.png)
![ethyl 4-{[2-(dimethylamino)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5013200.png)
![2-{4-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-piperazinyl}pyrazine](/img/structure/B5013208.png)
![10-bromo-6-(4-methoxy-1-naphthyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5013211.png)
amino]methyl}phenol](/img/structure/B5013221.png)
![1-[3-(2-phenyl-1H-indol-1-yl)propanoyl]-4-piperidinecarboxamide](/img/structure/B5013225.png)
![2-{[(benzylthio)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B5013232.png)
![4-[4-(2-tert-butyl-4-methylphenoxy)butyl]morpholine oxalate](/img/structure/B5013240.png)
![2-[{2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol ethanedioate (salt)](/img/structure/B5013244.png)
![5-{[(4-{[3-(4-morpholinyl)propyl]amino}-3-nitrophenyl)sulfonyl]amino}isophthalic acid](/img/structure/B5013248.png)
![allyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5013249.png)
![N,N-bis[(4-methoxy-1-naphthyl)methyl]-2-phenylethanamine](/img/structure/B5013264.png)
![N-(3-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B5013267.png)